

Application of G108 in high-performance liquid chromatography (HPLC)

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Compound of Interest

Compound Name: G108

Cat. No.: B1192761

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Application Note: Quantification of G108 in Human Plasma by HPLC-UV

Introduction

G108 is a novel small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology drug development. Accurate quantification of **G108** in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of **G108** in human plasma. The method is suitable for supporting preclinical and clinical drug development.^{[1][2]}

Experimental Protocols

1. Materials and Reagents

- **G108** reference standard (purity >99%)
- Internal standard (IS), Verapamil (purity >99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Formic acid (LC-MS grade)
- Water (Milli-Q or equivalent)
- Human plasma (K2-EDTA as anticoagulant)

2. Instrumentation and Chromatographic Conditions

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:

Time (min)	%B
0.0	30
5.0	90
7.0	90
7.1	30

| 10.0 | 30 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 μ L
- UV Detection: 254 nm

3. Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve **G108** and IS in methanol to prepare individual stock solutions.
- Working Solutions: Prepare serial dilutions of the **G108** stock solution with 50:50 (v/v) methanol:water to create calibration standards and QC samples at various concentrations. The IS working solution is prepared at a concentration of 1 µg/mL.

4. Sample Preparation (Protein Precipitation)

- Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the IS working solution (1 µg/mL Verapamil) and vortex for 10 seconds.
- Add 300 µL of cold acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an HPLC vial for analysis.

Method Validation Summary

The analytical method was validated according to industry standards for specificity, linearity, accuracy, precision, and recovery.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Linearity and Range

Analyte	Range (ng/mL)	Correlation Coefficient (r ²)
G108	10 - 5000	> 0.998

Table 2: Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV, n=6)	Inter-day Precision (%CV, n=18)	Accuracy (%)
LLOQ	10	6.8	8.2	95.7
Low	30	5.4	6.5	102.3
Mid	500	3.1	4.2	98.9
High	4000	2.5	3.8	101.5

%CV =
Coefficient of
Variation; LLOQ
= Lower Limit of
Quantification

Table 3: Recovery

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low	30	92.5
Mid	500	95.1
High	4000	94.3

Visualizations



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Caption: Experimental workflow for plasma sample preparation.

Caption: Simplified EGFR signaling pathway inhibited by **G108**.

Conclusion

The developed HPLC-UV method provides a reliable and efficient means for the quantitative analysis of **G108** in human plasma. The method demonstrates good linearity, accuracy, precision, and recovery, making it suitable for routine use in a drug development setting. The simple protein precipitation extraction procedure allows for high throughput, which is crucial for analyzing a large number of samples from pharmacokinetic studies.

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